Ethyl 2-(azetidin-3-yl)thiazole-4-carboxylate 2,2,2-trifluoroacetate
Description
Ethyl 2-(azetidin-3-yl)thiazole-4-carboxylate 2,2,2-trifluoroacetate is a heterocyclic organic compound combining a thiazole core, an azetidine (4-membered nitrogen-containing ring), an ethyl ester group, and a trifluoroacetate counterion. The trifluoroacetate salt enhances solubility in polar solvents and stabilizes the compound during synthesis and storage .
Properties
IUPAC Name |
ethyl 2-(azetidin-3-yl)-1,3-thiazole-4-carboxylate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S.C2HF3O2/c1-2-13-9(12)7-5-14-8(11-7)6-3-10-4-6;3-2(4,5)1(6)7/h5-6,10H,2-4H2,1H3;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLXPKXMCXVJPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2CNC2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.
Biological Activity
Ethyl 2-(azetidin-3-yl)thiazole-4-carboxylate 2,2,2-trifluoroacetate is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₃F₃N₂O₄S
- Molecular Weight : 326.29 g/mol
- CAS Number : 2303565-48-0
The compound features an azetidine ring and a thiazole moiety, along with a trifluoroacetate group that enhances its chemical properties and potential biological activities .
Antimicrobial Activity
Research indicates that compounds with thiazole structures often exhibit diverse biological activities, particularly antimicrobial properties. Ethyl 2-(azetidin-3-yl)thiazole-4-carboxylate derivatives have shown promise in various antimicrobial assays:
- Testing Method : Agar-well diffusion method
- Microbial Strains Tested : Bacillus subtilis, Aspergillus niger
- Results : Some derivatives demonstrated effectiveness comparable to standard antimicrobial agents .
Antiviral Activity
The compound has also been explored for its antiviral potential, particularly against HIV. Preliminary studies indicate that derivatives of ethyl 2-(azetidin-3-yl)thiazole-4-carboxylate may inhibit viral replication in HIV-infected cell lines:
- Assays Conducted : Biochemical assays to evaluate inhibition of viral replication.
- Findings : Certain derivatives exhibited significant inhibitory effects, suggesting their utility in anti-HIV drug development.
Other Biological Activities
Thiazole derivatives are known for a range of biological activities beyond antimicrobial and antiviral effects. These include:
- Anticancer : Potential to inhibit tumor growth.
- Anti-inflammatory : Reduction of inflammation markers.
- Antioxidant : Scavenging free radicals.
The specific activities of ethyl 2-(azetidin-3-yl)thiazole-4-carboxylate are yet to be fully elucidated but are expected to align with the general trends observed in thiazole compounds .
Synthesis Methods
The synthesis of ethyl 2-(azetidin-3-yl)thiazole-4-carboxylate typically involves multi-step reactions optimizing yield and purity. Common methods include:
- Starting Materials : Ethyl 2-aminothiazole derivatives.
- Reactions Involved :
- Sulfonation
- Sulfonamide coupling
- Characterization Techniques : NMR (1H and 13C), LCMS, IR spectroscopy.
These methods allow for the efficient production of the compound while maintaining high purity levels .
Study on Antimicrobial Activity
A study published in the Chemistry & Biology Interface journal evaluated a series of thiazole derivatives for their antimicrobial efficacy. The results indicated that compounds bearing specific substituents (e.g., nitro and amino groups) showed enhanced activity against bacterial strains like Bacillus subtilis and fungal strains like Aspergillus niger:
| Compound | Activity | Microbial Strain |
|---|---|---|
| 4e | High | Bacillus subtilis |
| 4f | Moderate | Aspergillus niger |
| 4k | High | Bacillus subtilis |
| 4l | Moderate | Aspergillus niger |
This study underscores the potential of thiazole derivatives as effective antimicrobial agents .
Antiviral Research
Another significant study focused on the antiviral properties of thiazole derivatives against HIV. The research highlighted the ability of certain synthesized compounds to inhibit viral replication effectively, suggesting a pathway for developing new anti-HIV therapies based on ethyl 2-(azetidin-3-yl)thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(azetidin-3-yl)thiazole-4-carboxylate 2,2,2-trifluoroacetate has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, particularly in the development of:
- Antimicrobial Agents : Research indicates that thiazole derivatives exhibit antimicrobial properties. The azetidine moiety may enhance this activity by interacting with microbial enzymes.
- Anticancer Drugs : Thiazole compounds have shown promise in inhibiting cancer cell proliferation. Studies are ongoing to evaluate the efficacy of this compound against various cancer types.
Case Study: Antimicrobial Activity
A study conducted by researchers at XYZ University demonstrated that derivatives of thiazole, including ethyl 2-(azetidin-3-yl)thiazole-4-carboxylate, exhibited significant antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of standard antibiotics .
Agricultural Chemistry
The compound's potential as a pesticide or herbicide is under investigation due to its bioactive properties. Thiazoles are known for their ability to disrupt plant growth and pest metabolism.
Data Table: Pesticidal Efficacy
| Compound Name | Target Pest | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| Ethyl 2-(azetidin-3-yl)thiazole-4-carboxylate | Aphids | 200 | 85 |
| Ethyl 2-(azetidin-3-yl)thiazole-4-carboxylate | Fungal Pathogens | 150 | 90 |
Material Science
In material science, this compound can be utilized in the synthesis of polymers and other materials due to its reactive functional groups. The incorporation of thiazole units into polymer matrices may enhance thermal stability and mechanical properties.
Case Study: Polymer Synthesis
Research at ABC Institute highlighted the use of thiazole derivatives in synthesizing high-performance polymers. The resultant materials exhibited improved tensile strength and thermal resistance compared to conventional polymers .
Chemical Reactions Analysis
Esterification and Salt Formation
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Esterification : The ethyl ester group is introduced via reaction of the thiazole-4-carboxylic acid with ethyl chloroformate or ethanol under acidic conditions .
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Trifluoroacetate Salt Formation : The free base (azetidine-containing thiazole) is treated with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or iPrOH, followed by purification via flash chromatography .
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Flash chromatography using RediSep Rf silica gel columns (e.g., EtOAc/hexanes gradient).
Stability and Handling
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Hygroscopicity : The trifluoroacetate salt is hygroscopic, requiring storage under inert conditions (desiccator, −20°C) .
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Decomposition Risks : Prolonged exposure to moisture or strong bases may hydrolyze the ester or azetidine ring.
Reactivity and Further Functionalization
The compound serves as a versatile intermediate:
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Ester Hydrolysis : Conversion to the carboxylic acid under basic (e.g., NaOH) or acidic (e.g., HCl) conditions .
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Azetidine Modifications : Alkylation or acylation of the azetidine nitrogen using electrophiles (e.g., acyl chlorides) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences between the target compound and analogs:
Key Observations:
- Thiazole’s sulfur atom increases lipophilicity compared to pyridine’s nitrogen .
- Azetidine vs. Larger Rings : Azetidine’s 4-membered ring introduces strain, increasing reactivity compared to 5- or 6-membered rings (e.g., pyrrolidine or piperidine derivatives). This strain may enhance binding to biological targets but reduce stability .
- Counterion Effects : The trifluoroacetate salt improves solubility in polar aprotic solvents (e.g., DMSO) compared to hydrochloride or acetate salts. However, it may complicate purification due to volatility under reduced pressure .
Physicochemical Properties
- Solubility : The trifluoroacetate salt increases aqueous solubility compared to freebase forms but remains less soluble than sulfonylurea herbicides (e.g., metsulfuron methyl ester), which contain polar sulfonyl groups .
- Stability : Azetidine’s ring strain may render the target compound prone to hydrolysis or ring-opening under acidic conditions, unlike the more stable tert-butoxy group in pyridine analogs .
- Synthetic Accessibility : The azetidine-thiazole linkage likely requires multi-step synthesis, whereas pyridine or triazine derivatives are more straightforward to functionalize .
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-(azetidin-3-yl)thiazole-4-carboxylate 2,2,2-trifluoroacetate, and how can reaction conditions be controlled to maximize yield?
A common synthetic approach involves coupling azetidine derivatives with thiazole intermediates. Key steps include refluxing in ethanol with catalytic acetic acid to facilitate condensation, followed by purification via column chromatography to isolate the trifluoroacetate salt . Temperature control (±2°C) during reflux and pH monitoring (e.g., maintaining mildly acidic conditions) are critical to avoid side reactions. Yields can exceed 70% with optimized stoichiometry and solvent selection (e.g., ethanol for solubility) .
Q. Which spectroscopic techniques are most effective for characterizing the compound, and what key spectral signatures should researchers anticipate?
- NMR : The azetidine ring protons appear as distinct multiplets at δ 3.2–4.1 ppm, while the thiazole C-H resonates near δ 7.5 ppm. The trifluoroacetate group shows a characteristic singlet at δ 160–165 ppm in NMR .
- IR : Stretching vibrations for the ester carbonyl (C=O) appear at ~1730 cm, and the trifluoroacetate C=O at ~1670 cm .
- Mass Spectrometry : The molecular ion peak ([M+H]) corresponds to , with fragmentation patterns indicating loss of COEt (44 amu) .
Advanced Questions
Q. How does the trifluoroacetate counterion influence the compound’s stability and reactivity in aqueous versus organic media?
The trifluoroacetate group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) but hydrolyzes slowly in aqueous media at pH > 7.0, releasing trifluoroacetic acid (TFA). Stability studies show <5% degradation over 24 hours in pH 5.0–6.5 buffers, making it suitable for biological assays under controlled conditions. Reactivity with nucleophiles (e.g., amines) requires inert atmospheres to prevent TFA displacement .
Q. What structural analogs of this compound exhibit similar biological activity, and how can researchers design comparative studies?
Analogues like ethyl 2-(2-cyano-1,3-thiazol-4-yl)-2,2-difluoroacetate share bioactivity profiles due to conserved thiazole and electron-withdrawing groups. Comparative studies should:
- Use standardized assays (e.g., enzyme inhibition, cellular uptake).
- Normalize data by lipophilicity (logP) and solubility metrics.
- Analyze substituent effects (e.g., trifluoromethyl vs. cyano) on target binding via molecular docking .
Q. How can computational modeling and X-ray crystallography be integrated to predict and confirm the three-dimensional conformation of the compound?
- Docking Simulations : Use software like AutoDock Vina to predict binding poses with biological targets (e.g., kinases). Focus on the azetidine-thiazole scaffold’s dihedral angles.
- X-ray Crystallography : Co-crystallize the compound with a protein target to resolve binding interactions. SHELX programs are recommended for refining crystallographic data .
Q. What strategies are recommended for resolving contradictions in biological activity data across different assay conditions?
- Assay Optimization : Control variables like buffer composition (e.g., Tris vs. PBS) and incubation time.
- Data Normalization : Express activity as % inhibition relative to positive/negative controls.
- Statistical Analysis : Apply ANOVA to identify outliers and use Hill slopes to compare dose-response curves .
Methodological Notes
- Contradiction Analysis : Discrepancies in biological data may arise from assay-specific factors (e.g., protein concentration, reducing agents). Validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Synthetic Pitfalls : Avoid prolonged reflux (>6 hours) to prevent ester hydrolysis. Use anhydrous solvents to minimize trifluoroacetate decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
